
2,2'-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings connected by an ethene bridge, with butoxy groups attached to the 3 and 4 positions of each thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through the reaction of butyl bromide with thiophene-3,4-diol in the presence of a base such as potassium carbonate.
Coupling of Thiophene Rings: The two thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with an appropriate ethene-1,2-diyl precursor.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2,2’-(Ethane-1,2-diyl)bis(3,4-dibutoxythiophene).
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It is studied for its potential use in the fabrication of conductive polymers and nanomaterials.
Chemical Sensors: The compound’s electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism by which 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) exerts its effects is primarily through its electronic properties. The ethene bridge and butoxy groups influence the compound’s conjugation and electron distribution, making it an effective material for electronic applications. The compound can interact with molecular targets such as electron acceptors and donors, facilitating charge transfer processes in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethene-1,2-diyl)bis(thiophene): Lacks the butoxy groups, resulting in different electronic properties.
2,2’-(Ethene-1,2-diyl)bis(3,4-dimethoxythiophene): Contains methoxy groups instead of butoxy groups, affecting solubility and electronic characteristics.
2,2’-(Ethene-1,2-diyl)bis(3,4-diphenoxythiophene): Contains phenoxy groups, leading to different steric and electronic effects.
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene) is unique due to the presence of butoxy groups, which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly suitable for applications in organic electronics where solubility and processability are crucial.
Propriétés
Numéro CAS |
147212-47-3 |
|---|---|
Formule moléculaire |
C26H40O4S2 |
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
3,4-dibutoxy-2-[2-(3,4-dibutoxythiophen-2-yl)ethenyl]thiophene |
InChI |
InChI=1S/C26H40O4S2/c1-5-9-15-27-21-19-31-23(25(21)29-17-11-7-3)13-14-24-26(30-18-12-8-4)22(20-32-24)28-16-10-6-2/h13-14,19-20H,5-12,15-18H2,1-4H3 |
Clé InChI |
VXIFALGZEMHJRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CSC(=C1OCCCC)C=CC2=C(C(=CS2)OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


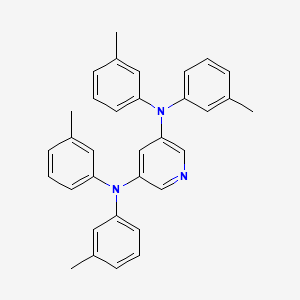
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)
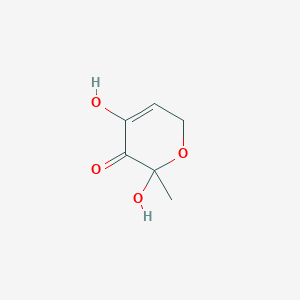
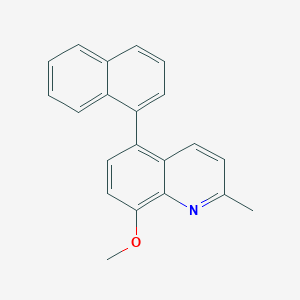

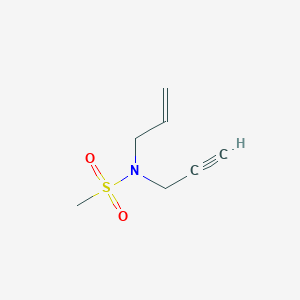
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
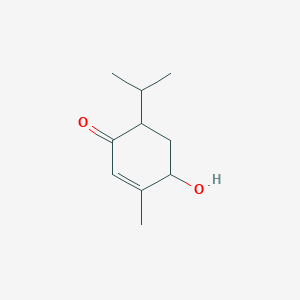
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)
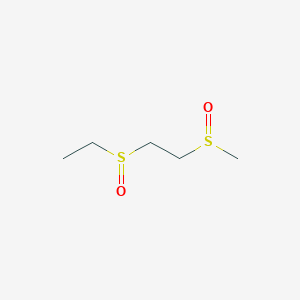
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)
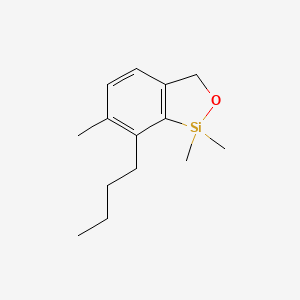
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
